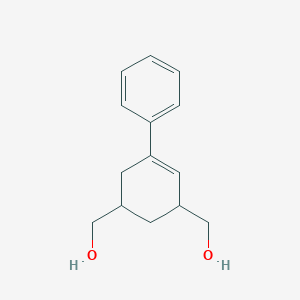
(5-phenyl-4-cyclohexene-1,3-diyl)dimethanol
説明
(5-phenyl-4-cyclohexene-1,3-diyl)dimethanol, also known as PCDM, is a versatile organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCDM is a diol molecule with two hydroxyl groups attached to a phenyl-cyclohexene ring system.
科学的研究の応用
(5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has shown potential applications in various fields of science. In the field of materials science, (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has been used as a building block for the synthesis of novel polymers and copolymers. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol-based polymers exhibit unique properties such as high thermal stability, good mechanical strength, and excellent solubility in organic solvents. In the field of medicinal chemistry, (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has been investigated for its potential as an anti-inflammatory agent. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in cells.
作用機序
The mechanism of action of (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol is not well understood. However, it is believed that (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol exerts its biological activity by modulating the activity of certain enzymes and proteins in cells. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol may also interact with other proteins and signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
(5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cells. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in cells. In animal studies, (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has been shown to reduce the severity of inflammation in models of acute and chronic inflammation.
実験室実験の利点と制限
One of the main advantages of (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol is its versatility as a building block for the synthesis of novel polymers and copolymers. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol-based polymers exhibit unique properties that make them useful for various applications such as drug delivery, tissue engineering, and electronics. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol is its limited solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol. One area of research is the development of (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol-based polymers for drug delivery applications. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol-based polymers can be designed to release drugs in a controlled manner, which can improve the efficacy and safety of drug therapies. Another area of research is the investigation of (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol as an anti-cancer agent. (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer therapy. Additionally, the mechanism of action of (5-phenyl-4-cyclohexene-1,3-diyl)dimethanol needs to be further elucidated to fully understand its biological activity.
特性
IUPAC Name |
[5-(hydroxymethyl)-3-phenylcyclohex-3-en-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-9-11-6-12(10-16)8-14(7-11)13-4-2-1-3-5-13/h1-5,7,11-12,15-16H,6,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBSTPQBMRWIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=CC1CO)C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



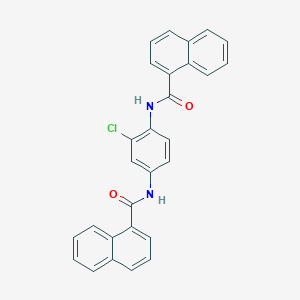
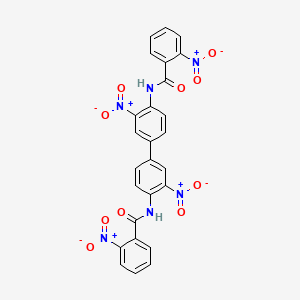
![5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B3825700.png)
![N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B3825711.png)

![dimethyl 2,2'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B3825728.png)
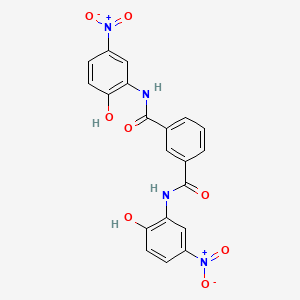
![4-(acetylamino)-N-[4-(6-{[4-(acetylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3825745.png)
![N,N'-[carbonylbis(6-hydroxy-3,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825760.png)


![[5-(aminomethyl)-1,3-cyclohexanediyl]dimethanol hydrochloride](/img/structure/B3825771.png)
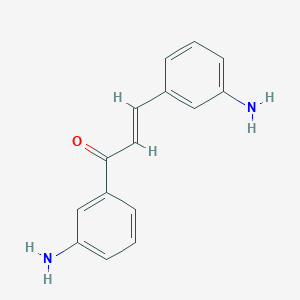
![[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]methylsulfamic acid](/img/structure/B3825789.png)